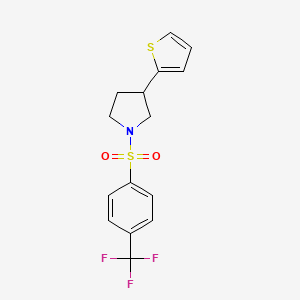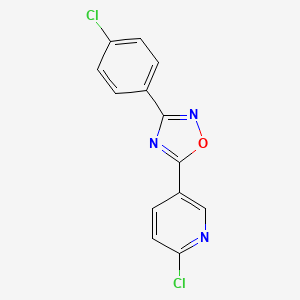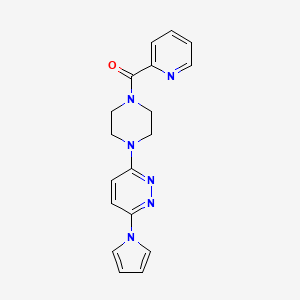![molecular formula C27H29NO2S B2598214 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-80-4](/img/structure/B2598214.png)
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a useful research compound. Its molecular formula is C27H29NO2S and its molecular weight is 431.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with tert-butyl and methoxy phenyl groups focuses on their synthesis and characterization. For example, the study by Bauer et al. (2021) explores the synthesis of tert-butyldiphenylsilanes with variations in functional groups, including methoxy derivatives. The research delves into the molecular structures and crystal packing of these compounds, highlighting the importance of such structures in understanding the intermolecular interactions within the crystalline state (Bauer et al., 2021).
Reactivity and Applications in Molecular Electronics
The reactivity of sulfanyl- and sulfinyl-substituted compounds and their applications in molecular electronics are significant areas of research. For instance, Stuhr-Hansen et al. (2005) discuss the utility of aryl bromides as building blocks for molecular wires, emphasizing efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This research underlines the potential applications of such compounds in developing advanced materials for electronic devices (Stuhr-Hansen et al., 2005).
Advanced Material Synthesis
The synthesis of advanced materials, such as four-membered red iridium(iii) complexes with Ir-S-P-S structures for organic light-emitting devices (OLEDs), is another application area. Su and Zheng (2019) highlight the rapid synthesis of such complexes at room temperature, demonstrating their potential in OLEDs due to their high phosphorescence quantum yields and good device performances. This research points to the broader applications of these compounds in developing next-generation electronic and optoelectronic devices (Su & Zheng, 2019).
Chemical Reactions and Mechanisms
Understanding the chemical reactions and mechanisms involving compounds with tert-butyl and methoxy phenyl groups is crucial. Research by Nedolya et al. (2017) on the controlled synthesis of polyfunctionalized pyrrole and thiophene from methyl [(buta-2,3-dienimidoyl)sulfanyl]acetate showcases the dual reactivity that can be controlled by the catalyst nature, leading to high chemoselectivity. This study contributes to the knowledge of chemical synthesis processes and the development of novel compounds with tailored properties (Nedolya et al., 2017).
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2S/c1-27(2,3)20-10-16-23(17-11-20)31-18-24-25(19-8-6-5-7-9-19)28(26(24)29)21-12-14-22(30-4)15-13-21/h5-17,24-25H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZVWQDPVVHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)




![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)
![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

![2-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2598154.png)
